molecular formula C9H17NO2 B1586380 Ethyl 2-(piperidin-4-yl)acetate CAS No. 59184-90-6

Ethyl 2-(piperidin-4-yl)acetate

Cat. No.: B1586380
CAS No.: 59184-90-6
M. Wt: 171.24 g/mol
InChI Key: IHSUFLCKRIHFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(piperidin-4-yl)acetate is an organic compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research

Mechanism of Action

Target of Action

Ethyl 2-(piperidin-4-yl)acetate is a compound that primarily targets the dopamine and norepinephrine reuptake inhibitors . These targets play a crucial role in the regulation of mood, attention, and energy levels in the body.

Mode of Action

The interaction of this compound with its targets results in the inhibition of dopamine and norepinephrine reuptake . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased stimulation of the post-synaptic neuron.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic and noradrenergic pathways . The downstream effects of this include enhanced alertness, wakefulness, and focus, as well as potential mood elevation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve increased stimulation of dopamine and norepinephrine receptors due to the inhibition of reuptake . This can lead to a range of effects, including increased alertness, wakefulness, and focus, as well as potential mood elevation.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(piperidin-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, this compound can bind to certain receptors, modulating their function and affecting downstream signaling pathways.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, this compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, this compound has been shown to upregulate the expression of genes involved in oxidative stress response, enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes like acetylcholinesterase . By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to prolonged neurotransmission. Additionally, this compound can activate or inhibit specific receptors, influencing cellular responses and signaling cascades .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cognitive function and memory by modulating neurotransmitter levels . At higher doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes like cytochrome P450, which play a crucial role in its metabolism and biotransformation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it can increase the production of certain metabolites involved in neurotransmitter synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters like P-glycoprotein . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern affects its overall activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which impacts its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . This subcellular distribution is crucial for its role in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(piperidin-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), primary or secondary amines

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, other substituted derivatives

Scientific Research Applications

Ethyl 2-(piperidin-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Ethyl 2-(piperidin-4-yl)acetate can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the ester group.

    Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester.

    2-(Piperidin-4-yl)acetic acid: The carboxylic acid analog of this compound.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to other piperidine derivatives. This uniqueness makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 2-piperidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSUFLCKRIHFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375173
Record name Ethyl (piperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59184-90-6
Record name Ethyl (piperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59184-90-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

16.5 g (0.1 mol) Ethyl 4-pyridylacetate, 8.4 mL (0.1 mol) 12N hydrochloric acid and 2.5 g platinum oxide were dissolved in absolute ethanol and hydrogenated at 40 psi hydrogen on a Parr shaker. After 1 hour, the contents of the vessel were filtered and concentrated in vacuo yielding 27.79 g of ethyl 4-piperidinylacetate.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl-4-pyridylacetate (5 g) is dissolved in ethanol (30 mL), treated with platinum oxide catalyst (30 mg) and hydrogenated on a Parr apparatus for 4 hr. The catalyst is filtered off and the ethyl-4-piperidinylacetate is isolated by removal of the solvent under vacuum. This material is then dissolved in acetonitrile (50 mL) and treated with 4-chlorobenzyl chloride (4.9 g) and sodium carbonate (10 g). The resulting mixture is heated in methanol (30 mL) and treated with a solution of lithium hydroxide (2 g) in water (10 mL). The mixture is allowed to stand overnight. Addition of 47.6 mL of 1 N HCI solution followed by concentration and extraction of the residue with chloroform provides the desired 1-(4-chlorobenzyl)-4-piperidylacetic acid. A portion of this material (1 g) is dissolved in methylene chloride and treated with 1,1′-carbonyldiimidazole (0.65 g) and allowed to stand overnight. This solution is then treated with 2-methylindoline (0.5 g). After 2 h the resulting mixture is washed 3 times with water dried and concentrated. Purification by column chromatography on silica gel provides 1.2 g of the desired 2-(1-[4-chlorobenzyl]piperidin-4-yl)-1-(2-methylindolin-1-yl)-1-ethanone (Compound 1). The dihydrochloride salt is subsequently prepared (Compound 1a).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(piperidin-4-yl)acetate
Reactant of Route 2
Ethyl 2-(piperidin-4-yl)acetate
Reactant of Route 3
Ethyl 2-(piperidin-4-yl)acetate
Reactant of Route 4
Ethyl 2-(piperidin-4-yl)acetate
Reactant of Route 5
Ethyl 2-(piperidin-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(piperidin-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.